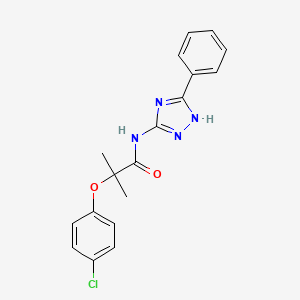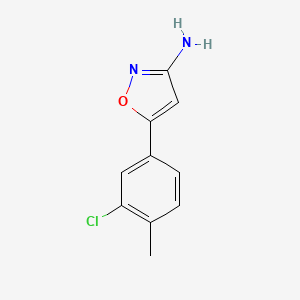
2-Isocyanato-3-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-3-methylpentane is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylpentane can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl2), which produces the isocyanate group. The general reaction is as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, typically involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which decompose thermally to form isocyanates .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanato-3-methylpentane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)N(H)R} ]
Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For urethane formation.
Amines: For urea formation.
Major Products:
Amines: From hydrolysis.
Urethanes: From reactions with alcohols.
Ureas: From reactions with amines.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-3-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules through carbamylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams
Wirkmechanismus
The mechanism of action of 2-isocyanato-3-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison: 2-Isocyanato-3-methylpentane is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to linear isocyanates like HDI, the branched structure may result in different polymerization behaviors and mechanical properties of the resulting polymers .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-isocyanato-3-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
DGCUXHYASUCMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)





![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)




![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
